Aluminum N-nitrosophenylhydroxylamine Aluminum N-nitrosophenylhydroxylamine
Brand Name: Vulcanchem
CAS No.: 15305-07-4
VCID: VC21033071
InChI: InChI=1S/3C6H6N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5,9H;/q;;;+3/p-3/b3*8-7+;
SMILES: C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3]
Molecular Formula: C18H15AlN6O6
Molecular Weight: 438.3 g/mol

Aluminum N-nitrosophenylhydroxylamine

CAS No.: 15305-07-4

Cat. No.: VC21033071

Molecular Formula: C18H15AlN6O6

Molecular Weight: 438.3 g/mol

* For research use only. Not for human or veterinary use.

Aluminum N-nitrosophenylhydroxylamine - 15305-07-4

Specification

CAS No. 15305-07-4
Molecular Formula C18H15AlN6O6
Molecular Weight 438.3 g/mol
IUPAC Name aluminum;(E)-oxido-oxidoimino-phenylazanium
Standard InChI InChI=1S/3C6H6N2O2.Al/c3*9-7-8(10)6-4-2-1-3-5-6;/h3*1-5,9H;/q;;;+3/p-3/b3*8-7+;
Standard InChI Key MKSISPKJEMTIGI-QFVJJVGWSA-K
Isomeric SMILES C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].C1=CC=C(C=C1)/[N+](=N\[O-])/[O-].[Al+3]
SMILES C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3]
Canonical SMILES C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].C1=CC=C(C=C1)[N+](=N[O-])[O-].[Al+3]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator